2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Overview
Description
2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a compound that belongs to the class of phenoxyacetamides. It features a phenoxy group attached to an acetamide moiety, which is further linked to a phenylisoxazole group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It can be inferred that similar compounds interact with their targets, leading to changes that inhibit bacterial cell division .
Biochemical Pathways
Related compounds have been shown to affect pathways related to bacterial cell division . The downstream effects of this interaction could potentially include the inhibition of bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Phenylisoxazole Core: The phenylisoxazole core can be synthesized through a cyclization reaction involving a phenylhydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the phenylisoxazole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The phenoxy and isoxazole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy or isoxazole derivatives.
Scientific Research Applications
2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.
Isoxazole Derivatives: Compounds with the isoxazole core but different substituents.
Uniqueness
2-phenoxy-N-((5-phenylisoxazol-3-yl)methyl)acetamide is unique due to its specific combination of phenoxy, acetamide, and phenylisoxazole groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(13-22-16-9-5-2-6-10-16)19-12-15-11-17(23-20-15)14-7-3-1-4-8-14/h1-11H,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIEJBCYKBHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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